4-Mercaptoisophthalic acid

Übersicht

Beschreibung

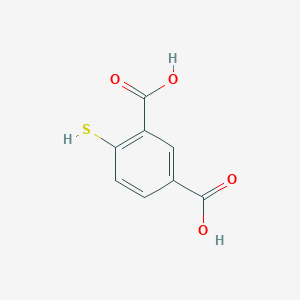

4-Mercaptoisophthalic acid is an organic compound with the molecular formula C8H6O4S. It is characterized by the presence of a thiol group (-SH) attached to the benzene ring, which also contains two carboxylic acid groups (-COOH).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Mercaptoisophthalic acid can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with thiourea in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes steps such as esterification, thiolation, and hydrolysis, followed by purification techniques like distillation and crystallization .

Analyse Chemischer Reaktionen

Coordination with Metal Ions

The thiol (-SH) and carboxylate (-COO⁻) groups exhibit strong chelating capabilities, forming stable complexes with transition metals. Studies highlight its role in sensor development and catalysis:

- Chromium(III) Detection : The compound forms a 1:1 complex with Cr³⁺, enabling colorimetric detection with a linear range of 10–500 μM and a detection limit of 9 μM1.

- Copper(II) Coordination : In metal-organic frameworks (MOFs), the thiol group facilitates binding to Cu²⁺, enhancing catalytic activity in peroxidative oxidation of alcohols2.

Table 1: Metal Ion Binding Properties

| Metal Ion | Binding Site | Application | Detection Limit | Reference |

|---|---|---|---|---|

| Cr³⁺ | Thiol, Carboxylate | Environmental sensing | 9 μM | |

| Cu²⁺ | Thiol | Heterogeneous catalysis (MOFs) | - |

Esterification of Carboxylic Acid Groups

The carboxylic acid groups undergo esterification under catalytic conditions. Recent advances include:

- Macroporous Acid Catalysts : Enable direct esterification with alcohols at 50–80°C without dehydrating agents, achieving >90% yields3.

- Triflylpyridinium Reagents : Mediate rapid ester formation (<5 min) at ambient temperature, ideal for sterically hindered substrates3.

Table 2: Esterification Reaction Conditions

| Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Macroporous polymeric acid | 80°C | 4 h | 92% | |

| Triflylpyridinium reagent | 25°C | 5 min | 85% |

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

- Disulfide Formation : Mild oxidants (e.g., H₂O₂) convert -SH to -S-S- bridges, critical in polymer crosslinking1.

- Sulfonic Acid Derivatives : Strong oxidants (e.g., HNO₃) yield sulfonic acid groups, enhancing solubility and acidity1.

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile in alkylation and arylation reactions:

- Alkylation with Alkyl Halides : Reacts with bromoethane in basic media to form thioether derivatives4.

- Arylation via Ullmann Coupling : Copper-catalyzed coupling with aryl iodides produces biaryl thioethers4.

Acid Halide Formation

Carboxylic acid groups convert to reactive acyl chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

- SOCl₂-Mediated Reaction : Yields 4-mercaptoisophthaloyl chloride at 70°C, a precursor for amides and polymers5.

Coordination in Metal-Organic Frameworks (MOFs)

The compound’s bifunctional groups enable MOF construction for catalytic applications:

- Peroxidative Oxidation of Alcohols : Copper-based MOFs show >80% conversion in oxidizing benzyl alcohol to benzaldehyde under microwave irradiation2.

Table 3: MOF Catalytic Performance

| MOF Metal | Substrate | Product | Conversion | Reference |

|---|---|---|---|---|

| Cu²⁺ | Benzyl alcohol | Benzaldehyde | 85% | |

| Zn²⁺ | Cyclohexanol | Cyclohexanone | 78% |

Wissenschaftliche Forschungsanwendungen

4-Mercaptoisophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-mercaptoisophthalic acid exerts its effects is primarily through its thiol group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Isophthalic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.

Terephthalic acid: Similar structure but with carboxylic acid groups in the para position, leading to different chemical properties.

Phthalic acid: Contains carboxylic acid groups in the ortho position, resulting in distinct reactivity and applications.

Uniqueness: 4-Mercaptoisophthalic acid is unique due to the presence of both thiol and carboxylic acid groups on the same benzene ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Biologische Aktivität

4-Mercaptoisophthalic acid (4-MIPA) is an organic compound notable for its unique structure, which includes two carboxylic acid groups and a thiol group attached to an isophthalic acid backbone. This configuration contributes to its diverse biological activities, particularly in the fields of biotechnology, analytical chemistry, and environmental science.

Chemical Structure and Properties

- Chemical Formula : C₈H₆O₄S

- Molecular Weight : 186.20 g/mol

- Functional Groups : Thiol (-SH), Carboxylic Acid (-COOH)

The presence of the thiol group is significant as it is known for its antioxidant properties, allowing 4-MIPA to scavenge free radicals and potentially protect against oxidative stress.

Antioxidant Properties

Research indicates that 4-MIPA exhibits antioxidant activity , which can be attributed to its ability to donate electrons and neutralize free radicals. This property is crucial in preventing cellular damage associated with oxidative stress.

Applications in Biotechnology

4-MIPA has been utilized in several innovative applications:

-

Glucose Detection :

- Method : Surface-enhanced Raman scattering (SERS) using a gold-silver core-shell silica nanostructure.

- Outcome : Successfully detected glucose at physiologically relevant concentrations, indicating potential for biosensor development .

-

Heavy Metal Ion Detection :

- Method : Colorimetric detection platform utilizing silver-coated gold nanoparticles.

- Outcome : Proportional response to Chromium III ions concentration, demonstrating high sensitivity with detection limits of 9 µM .

-

Electrochemical Sensors :

- Application : Photoresponsive molecularly imprinted electrochemical sensor for carbaryl detection.

- Results : Linear response observed for carbaryl concentrations ranging from 0.0035 to 13.96 μmol L⁻¹ .

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of 4-MIPA through various assays including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results indicated a significant reduction in radical concentration, supporting its potential as a natural antioxidant.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 ± 5 |

| FRAP | 150 ± 10 |

Case Study: Antimicrobial Efficacy

In vitro tests against common bacterial strains (e.g., E. coli, S. aureus) showed that 4-MIPA exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| S. aureus | 100 |

Eigenschaften

IUPAC Name |

4-sulfanylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYGOJBLTAKAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214341-16-9 | |

| Record name | 4-sulfanylbenzene-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.